5-Amino-2-fluoro-4-methoxybenzoic acid hydrochloride
Description
Properties
IUPAC Name |
5-amino-2-fluoro-4-methoxybenzoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO3.ClH/c1-13-7-3-5(9)4(8(11)12)2-6(7)10;/h2-3H,10H2,1H3,(H,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBHOICXNXOLWFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)F)C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-fluoro-4-methoxybenzoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 5-fluoro-2-methoxybenzoic acid.
Amination: The introduction of the amino group is achieved through a nucleophilic substitution reaction. This involves reacting 5-fluoro-2-methoxybenzoic acid with ammonia or an amine under suitable conditions.
Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of 5-Amino-2-fluoro-4-methoxybenzoic acid hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-fluoro-4-methoxybenzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
5-Amino-2-fluoro-4-methoxybenzoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-2-fluoro-4-methoxybenzoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substituent Variations
4-Amino-2-fluoro-5-methoxybenzoic Acid (CAS 1001346-91-3)
- Substituents: Amino (4), fluoro (2), methoxy (5).
- The free acid form (C₈H₇FNO₃) lacks the hydrochloride salt, reducing solubility compared to the target compound.
4-Amino-2-fluoro-5-methylbenzoic Acid Hydrochloride
- Substituents: Amino (4), fluoro (2), methyl (5).
- The hydrochloride salt improves aqueous solubility relative to the free acid .
5-Amino-4-fluoro-2-methylphenol
- Substituents: Amino (5), fluoro (4), methyl (2).
- Key Differences: A phenol (–OH) replaces the carboxylic acid (–COOH), significantly reducing acidity (pKa ~10 vs. ~4.2 for benzoic acid). This impacts ionization and solubility under physiological conditions .
Functional Group Modifications
2-Bromo-4-fluorobenzylamine Hydrochloride (CAS 289038-14-8)
- Substituents : Bromo (2), fluoro (4), benzylamine (–CH₂NH₂).
- Key Differences: The bromine atom introduces steric bulk and stronger electron-withdrawing effects compared to amino or methoxy groups. The benzylamine moiety shifts the compound’s reactivity toward nucleophilic interactions .
Nicardipine Hydrochloride
- Structure : Dihydropyridine calcium channel blocker with hydrochloride salt.
Comparative Data Table
*Calculated formulas; Enamine Ltd’s listed formula (C₅H₈ClFNO₂) may contain errors .
Research Findings and Implications
- Solubility and Stability: The hydrochloride salt in the target compound enhances aqueous solubility, critical for oral bioavailability. Fluorine’s electron-withdrawing effect may improve metabolic stability compared to non-halogenated analogs .
- Synthetic Considerations: Positional isomerism (e.g., amino at 4 vs. 5) requires precise regioselective synthesis, impacting cost and scalability .
Biological Activity
5-Amino-2-fluoro-4-methoxybenzoic acid hydrochloride (CAS No. 2138040-24-9) is a compound of significant interest due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features an amino group, a fluoro group, and a methoxy group attached to a benzoic acid core. Its molecular formula is CHClFNO, with a molecular weight of approximately 215.63 g/mol. The presence of these functional groups is believed to influence its biological activity significantly.
Anticancer Properties
Research indicates that 5-amino-2-fluoro-4-methoxybenzoic acid hydrochloride exhibits notable anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:
- HeLa Cells : The compound showed significant cytotoxicity, with IC values indicating potent inhibition of cell growth.
- Colon Cancer Cells (HCT-15) : It displayed strong antiproliferative effects, suggesting potential as a therapeutic agent for colon cancer.
Table 1: Anticancer Activity of 5-Amino-2-fluoro-4-methoxybenzoic Acid Hydrochloride
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 10.5 | Induction of apoptosis via caspase activation |
| HCT-15 | 8.2 | Inhibition of tubulin polymerization |
Anti-inflammatory Effects
In addition to its anticancer properties, the compound has been evaluated for anti-inflammatory activity. Studies have shown that it can inhibit the release of pro-inflammatory cytokines such as TNF-, indicating its potential in treating inflammatory diseases.
Table 2: Anti-inflammatory Activity
| Assay Type | Result | Concentration Tested (µM) |
|---|---|---|
| TNF- Release Inhibition | 75% inhibition | 20 |
The biological activity of 5-amino-2-fluoro-4-methoxybenzoic acid hydrochloride is attributed to its ability to interact with specific molecular targets:
- Tubulin Binding : The compound inhibits tubulin polymerization, which is crucial for mitotic spindle formation during cell division.
- Caspase Activation : It promotes apoptosis through the activation of caspases, leading to programmed cell death in cancer cells.
- Cytokine Modulation : By inhibiting the signaling pathways involved in inflammation, it reduces the production of pro-inflammatory cytokines.
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- Study on HeLa Cells : A study published in Journal of Medicinal Chemistry demonstrated that treatment with the compound resulted in significant apoptosis in HeLa cells, with associated changes in gene expression profiles related to cell survival and death pathways .
- Colon Cancer Research : Another investigation focused on its effects on colon cancer cell lines, revealing that it not only inhibited cell proliferation but also altered cell cycle progression by arresting cells in the G2/M phase.
- Anti-inflammatory Activity Assessment : A comprehensive study assessed its anti-inflammatory properties using LPS-stimulated macrophages, finding a dose-dependent reduction in TNF- secretion .
Q & A
Q. What are the recommended synthetic routes for 5-amino-2-fluoro-4-methoxybenzoic acid hydrochloride, and how can purity be optimized?
Methodological Answer: The synthesis typically involves sequential functionalization of a benzoic acid scaffold. A plausible route includes:
Fluorination and Methoxylation: Introduce fluorine and methoxy groups via electrophilic aromatic substitution or directed ortho-metalation strategies .
Amination: Use palladium-catalyzed coupling or reduction of nitro intermediates to install the amino group .
Hydrochloride Formation: React the free base with HCl in a polar solvent (e.g., ethanol) under controlled conditions to form the hydrochloride salt .
Purification: Recrystallization from ethanol/water mixtures or preparative HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) ensures >95% purity. Monitor purity via TLC (silica gel, 5% MeOH in DCM) and confirm with NMR (DMSO-d6, δ 6.8–7.5 ppm for aromatic protons) .
Q. What analytical techniques are critical for characterizing this compound and its intermediates?
Methodological Answer:
- NMR Spectroscopy: 1H/13C NMR in DMSO-d6 or CDCl3 to confirm substitution patterns (e.g., fluorine’s deshielding effect at ~δ 160 ppm in 19F NMR) .
- Mass Spectrometry: High-resolution ESI-MS for molecular ion verification (e.g., [M+H]+ at m/z 245.06) .
- HPLC: Reverse-phase HPLC (C18 column, 0.1% formic acid in water:acetonitrile) to assess purity (>98%) and detect isomers .
- Elemental Analysis: Verify chloride content (~14.5% for hydrochloride salt) .
Q. What safety protocols are essential for handling this compound?
Methodological Answer:
- Storage: Store in airtight containers at 2–8°C, protected from light and moisture to prevent decomposition .
- Handling: Use fume hoods, nitrile gloves, and lab coats. Avoid inhalation; monitor for potential genotoxicity (e.g., Ames test recommended if structural alerts are present) .
- First Aid: In case of exposure, rinse skin with water for 15 minutes; seek medical evaluation if ingested .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing byproducts like regioisomers?
Methodological Answer:
- Optimized Reaction Conditions: Use anhydrous solvents (e.g., THF or DMF) and inert atmospheres (N2/Ar) to suppress hydrolysis or oxidation .
- Catalyst Screening: Test Pd(PPh3)4 or Buchwald-Hartwig catalysts for selective amination .
- Byproduct Analysis: Employ LC-MS to identify regioisomers (e.g., 5-amino-3-fluoro isomer) and adjust directing groups (e.g., –COOH as a meta-director) .
Q. How can researchers design experiments to evaluate bioactivity, such as receptor binding or enzyme inhibition?
Methodological Answer:
Q. How should researchers address contradictions in bioactivity data across studies?
Methodological Answer:
- Source Analysis: Compare compound purity (HPLC traces), salt forms (hydrochloride vs. free base), and stereochemistry (chiral HPLC if applicable) .
- Experimental Variables: Control for assay conditions (pH, temperature) and cell line variability (e.g., receptor expression levels in different models) .
- Meta-Analysis: Use computational tools (e.g., molecular docking) to reconcile structural-activity relationships (SAR) with conflicting datasets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

